molecular formula C16H12FNO2 B11512544 2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione

2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione

Cat. No.: B11512544
M. Wt: 269.27 g/mol
InChI Key: ALUNPCIDJYZCDK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a unique structure that combines a fluorine atom and a dimethylphenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and 5-fluoro-1,3-dioxoisoindoline.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2,6-dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenyl)-1H-isoindole-1,3-dione: Lacks the fluorine atom, which may affect its chemical and biological properties.

    5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the dimethylphenyl group, which may influence its activity.

Uniqueness

2-(2,6-Dimethylphenyl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the fluorine atom and the dimethylphenyl group. These structural features may enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C16H12FNO2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,1-2H3

InChI Key

ALUNPCIDJYZCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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